8-Bromoimidazo[1,2-a]pyridin-2-amine HCl
Description
Significance of Imidazo[1,2-a]pyridine (B132010) as a Privileged Heterocyclic Scaffold in Drug Discovery
The concept of "privileged structures" in medicinal chemistry refers to molecular frameworks that are capable of binding to multiple biological targets, often with high affinity. scielo.brmdpi.com The imidazo[1,2-a]pyridine nucleus is widely recognized as such a scaffold. nih.govresearchgate.net Its prevalence in numerous approved drugs and clinical candidates underscores its therapeutic potential. Marketed drugs containing this core structure include Zolpidem (for insomnia), Alpidem (an anxiolytic), and Zolimidine (for peptic ulcers). nih.govresearchgate.net
The versatility of the imidazo[1,2-a]pyridine scaffold stems from its unique physicochemical properties and its ability to be readily functionalized at various positions, allowing for the fine-tuning of its biological activity. rsc.org This adaptability has led to its exploration in a wide array of therapeutic areas, including but not limited to, anticancer, antimicrobial, antiviral, anti-inflammatory, and antituberculosis agents. nih.govrsc.orgnih.gov The scaffold's ability to interact with diverse biological targets, such as enzymes and receptors, makes it a valuable starting point for the design and development of novel therapeutic agents. rsc.orgnih.gov
The following table provides a summary of some marketed drugs that feature the imidazo[1,2-a]pyridine scaffold, highlighting the diverse therapeutic applications of this privileged structure.
| Drug Name | Therapeutic Use |
| Zolpidem | Insomnia |
| Alpidem | Anxiolytic |
| Zolimidine | Peptic Ulcer |
| Saripidem | Anxiolytic |
| Necopidem | Anxiolytic |
| Olprinone | Heart Failure |
| Minodronic Acid | Osteoporosis |
Fundamental Characteristics of the Imidazo[1,2-a]pyridine Core in Chemical Biology
From a chemical biology perspective, the imidazo[1,2-a]pyridine core possesses several key characteristics that contribute to its utility in drug discovery. As a nitrogen-containing heterocycle, it can participate in various non-covalent interactions, such as hydrogen bonding, which are crucial for molecular recognition at biological targets. nih.gov The aromatic nature of the fused ring system provides a rigid framework that can be appropriately substituted to orient functional groups in three-dimensional space for optimal interaction with a binding site.
Overview of Research Trajectories for 8-Bromoimidazo[1,2-a]pyridin-2-amine (B1449743) within Contemporary Organic and Medicinal Chemistry
Within the broader class of imidazo[1,2-a]pyridines, 8-Bromoimidazo[1,2-a]pyridin-2-amine has emerged as a key intermediate and a subject of focused research. The presence of the bromine atom at the 8-position and the amine group at the 2-position provides two reactive handles for further chemical modifications, making it a versatile building block in organic synthesis.
Contemporary research on 8-Bromoimidazo[1,2-a]pyridin-2-amine and its derivatives is largely concentrated in the following areas:
Synthetic Methodology Development: Organic chemists are actively exploring new and efficient methods for the synthesis and functionalization of the 8-bromo-imidazo[1,2-a]pyridine core. rsc.orgorganic-chemistry.org This includes the development of novel catalytic systems and reaction conditions to introduce a wide range of substituents at various positions of the scaffold.
Medicinal Chemistry and Drug Discovery: In medicinal chemistry, 8-Bromoimidazo[1,2-a]pyridin-2-amine serves as a crucial starting material for the synthesis of libraries of compounds that are screened for various biological activities. chemimpex.com The bromine atom is particularly useful as it can be readily displaced or used in cross-coupling reactions to introduce diverse chemical moieties, thereby expanding the chemical space for drug discovery efforts. chemimpex.com Research has shown that derivatives of this compound exhibit potential as anticancer, anti-inflammatory, and antimicrobial agents. nih.govresearchgate.netnih.gov For instance, derivatives have been investigated as inhibitors of key signaling pathways implicated in cancer, such as the STAT3/NF-κB pathway. nih.govnih.gov
The following table outlines some of the key research areas and applications of 8-Bromoimidazo[1,2-a]pyridin-2-amine.
| Research Area | Focus |
| Organic Synthesis | Development of novel synthetic routes and functionalization strategies. |
| Medicinal Chemistry | Use as a scaffold for the design and synthesis of new therapeutic agents. |
| Anticancer Research | Investigation of derivatives as inhibitors of cancer cell proliferation and signaling pathways. |
| Anti-inflammatory Studies | Evaluation of derivatives for their ability to modulate inflammatory responses. |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
8-bromoimidazo[1,2-a]pyridin-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3.ClH/c8-5-2-1-3-11-4-6(9)10-7(5)11;/h1-4H,9H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSVBRBVHDDDNPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2C(=C1)Br)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.51 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 8 Bromoimidazo 1,2 a Pyridin 2 Amine and Its Derivatives
Strategies for the Construction of the Imidazo[1,2-a]pyridine (B132010) Core
The imidazo[1,2-a]pyridine framework is a privileged heterocyclic motif present in numerous bioactive compounds and pharmaceuticals. nih.govmdpi.com Consequently, considerable research has been dedicated to developing efficient and versatile synthetic routes to this scaffold. rsc.orgsemanticscholar.org Strategies for its construction are diverse, ranging from traditional two-component condensation reactions to more complex, atom-economical multicomponent and tandem processes. rsc.orgresearchgate.net These methods allow for the introduction of a wide array of substituents, enabling the synthesis of libraries of derivatives for further investigation.
Condensation Reactions Involving 2-Aminopyridines
One of the most fundamental and widely employed strategies for synthesizing the imidazo[1,2-a]pyridine core involves the condensation of an appropriately substituted 2-aminopyridine (B139424) with a suitable C2 synthon. acs.orgsioc-journal.cn This approach relies on the dual nucleophilicity of 2-aminopyridine, where the endocyclic pyridine (B92270) nitrogen and the exocyclic amino group participate in the cyclization process. sioc-journal.cn These reactions are versatile and can be adapted to use various carbonyl-containing compounds. acs.org
The reaction of 2-aminopyridines with aldehydes and ketones represents a direct pathway to various substituted imidazo[1,2-a]pyridines. acs.orgsioc-journal.cn Typically, these reactions proceed through the initial formation of an imine, followed by tautomerization and subsequent intramolecular cyclization and oxidative aromatization to furnish the final product. acs.org Various catalytic systems, including iodine and graphene oxide, have been developed to promote these transformations under mild and eco-friendly conditions. acs.org For instance, iodine-promoted reactions of 2-aminopyridine with acetophenones can be performed efficiently in micellar media or "on-water," highlighting the green aspects of these modern protocols. acs.org
| 2-Aminopyridine Derivative | Carbonyl Compound | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| 2-Aminopyridine | Acetophenones | Iodine, SDS micellar media, heat | 2-Aryl-imidazo[1,2-a]pyridines | acs.org |
| 2-Aminopyridines | Acetophenones | Graphene Oxide (GO), NaI | 2,3-Disubstituted imidazo[1,2-a]pyridines | acs.org |
| 2-Aminopyridines | Aryl Aldehydes & Aryl Ketones | CuCl2·H2O, K2CO3, DMF, 150°C | 3-Aroylimidazo[1,2-a]pyridines | researchgate.net |
The classic Tschitschibabin synthesis, first reported in 1925, involves the reaction of 2-aminopyridines with α-halocarbonyl compounds, such as α-haloketones or α-haloaldehydes. bio-conferences.org This method remains one of the most reliable and straightforward routes to the imidazo[1,2-a]pyridine scaffold. bio-conferences.org The reaction proceeds via an initial SN2 reaction where the endocyclic nitrogen of the 2-aminopyridine attacks the carbon bearing the halogen, forming a pyridinium (B92312) salt intermediate. acs.orgacs.org This is followed by an intramolecular condensation between the exocyclic amino group and the carbonyl, leading to cyclization and subsequent dehydration to yield the aromatic heterocyclic system. acs.org Recent advancements have enabled this reaction to be performed under catalyst-free and solvent-free conditions, enhancing its efficiency and environmental friendliness. bio-conferences.org For example, reacting α-bromo/chloroketones with 2-aminopyridines at 60°C without a catalyst or solvent provides a green approach to these heterocycles. bio-conferences.org Similarly, the reaction of 2-aminopyridines with ethyl bromopyruvate can be achieved by simple refluxing in ethanol (B145695). acs.orgresearchgate.net
| 2-Aminopyridine Derivative | α-Halocarbonyl Compound | Conditions | Product Type | Reference |
|---|---|---|---|---|
| 2-Aminopyridine | Bromoacetaldehyde | 150-200°C, sealed tube | Imidazo[1,2-a]pyridines (unsubstituted) | bio-conferences.org |
| 2-Aminopyridines | α-Bromo/chloroketones | 60°C, catalyst-free, solvent-free | Substituted imidazo[1,2-a]pyridines | bio-conferences.org |
| 2-Aminopyridine | Ethyl bromopyruvate | Reflux in ethanol | Imidazo[1,2-a]pyridine-2-carboxylates | acs.org |
| 2-Aminopyridin-3-ol | Ethyl bromopyruvate | Reflux in THF | Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate | researchgate.net |
Multicomponent Reaction (MCR) Approaches
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the starting materials, have emerged as powerful tools for the rapid construction of complex molecules like imidazo[1,2-a]pyridines. mdpi.comacs.org These reactions are highly valued for their efficiency, atom economy, and ability to generate molecular diversity from readily available starting materials. acs.org
The Groebke–Blackburn–Bienaymé reaction (GBBR) is a prominent three-component reaction (3CR) that provides a direct route to 3-aminoimidazo[1,2-a]pyridines, which are direct precursors or analogs of the target compound. mdpi.comnih.gov This reaction involves the acid-catalyzed condensation of a 2-aminopyridine, an aldehyde, and an isocyanide. researchgate.netbeilstein-journals.org The GBBR is exceptionally versatile, allowing for wide variation in each of the three components, thus enabling the synthesis of large libraries of substituted imidazo[1,2-a]pyridines. nih.govbeilstein-journals.org The reaction is typically catalyzed by Lewis or Brønsted acids, such as scandium triflate or ammonium (B1175870) chloride, and proceeds under mild conditions. mdpi.combio-conferences.org Microwave irradiation has also been employed to accelerate the reaction, significantly reducing reaction times. mdpi.com
| Amidine Component | Aldehyde Component | Isocyanide Component | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|---|
| 2-Aminopyridine | 2-Azidobenzaldehyde | tert-Butyl isocyanide | NH4Cl, MeOH, MW, 30 min | Azide-functionalized 3-aminoimidazo[1,2-a]pyridines | mdpi.commdpi.com |
| 2-Aminopyridine | Various Aldehydes | Trimethylsilylcyanide (TMSCN) | Scandium triflate, MeOH, MW | 3-Aminoimidazo[1,2-a]pyridines | bio-conferences.org |
| 5-Bromo-2-aminopyridine | Benzaldehyde | tert-Butyl isocyanide | Enzyme-metal biohybrid catalyst (CALB/Pd(PPh3)4) | 8-Bromo-3-aminoimidazo[1,2-a]pyridine derivative | beilstein-journals.org |
Oxidative Cyclization Methodologies
Oxidative cyclization represents another important strategy for the synthesis of the imidazo[1,2-a]pyridine core. bio-conferences.org These reactions often involve the formation of C–N bonds through an oxidative process, utilizing an external oxidant. organic-chemistry.org Copper-catalyzed aerobic dehydrogenative cyclization is a notable example, providing an environmentally friendly pathway that uses air as the terminal oxidant. organic-chemistry.orgorganic-chemistry.org For instance, the reaction of 2-aminopyridines with acetophenones or ketone oxime esters can be effectively catalyzed by copper iodide (CuI) under an air atmosphere to yield the desired imidazo[1,2-a]pyridines. organic-chemistry.orgorganic-chemistry.org Metal-free oxidative systems, often employing iodine in combination with an oxidant like hydrogen peroxide, have also been developed as green alternatives. acs.org These methods are valued for their atom economy and the use of sustainable oxidants. organic-chemistry.org
| Reactants | Catalyst/Oxidant | Conditions | Product Type | Reference |
|---|---|---|---|---|
| Pyridines + Ketone Oxime Esters | CuI / Air | Li2CO3 additive | Imidazo[1,2-a]pyridines | organic-chemistry.org |
| 2-Aminopyridines + Acetophenones | CuI / Air | - | Imidazo[1,2-a]pyridines | organic-chemistry.org |
| 2-Aminopyridines + Nitroalkenes | Iodine / H2O2 (aq) | - | 3-Nitroimidazo[1,2-a]pyridines | acs.org |
| 2-Aminopyridines + Ketones | Flavin-Iodine dual catalyst / Air | - | Imidazo[1,2-a]pyridines | organic-chemistry.org |
Metal-Catalyzed and Metal-Free Synthetic Protocols
The synthesis of the imidazo[1,2-a]pyridine core can be achieved through various protocols, which are broadly categorized as either metal-catalyzed or metal-free.
Metal-Catalyzed Protocols: Transition metals, particularly copper (Cu) and palladium (Pd), play a significant role in catalyzing the formation of the imidazo[1,2-a]pyridine ring system. Copper-catalyzed methods often involve the aerobic dehydrogenative cyclization or oxidative C-N bond formation. organic-chemistry.org For instance, a Cu(I)-catalyzed aerobic oxidative synthesis from 2-aminopyridines and acetophenones provides a versatile route to the scaffold. organic-chemistry.org These reactions typically proceed through an initial condensation or an Ortoleva-King type intermediate, followed by intramolecular cyclization. organic-chemistry.org Such methods are valued for their broad functional group tolerance.
Metal-Free Protocols: In parallel, numerous metal-free synthetic routes have been developed, driven by the need for more cost-effective and environmentally benign processes. nih.gov These protocols often utilize simple reagents like iodine, acids, or bases to promote the key cyclization step. nih.govacs.org The Groebke–Blackburn–Bienaymé (GBB) reaction, a three-component condensation of a 2-amino-pyridine, an aldehyde, and an isocyanide, is a prominent metal-free method that can be catalyzed by acids like p-toluenesulfonic acid or even scandium triflate. nih.govnih.gov Other approaches involve the condensation of 2-aminopyridines with α-halogenocarbonyl compounds, which can proceed catalyst-free in high-boiling solvents like DMF, often with a base such as potassium carbonate. acs.org A notable metal-free approach reports a rapid and efficient synthesis under ambient, aqueous conditions using NaOH to promote the cycloisomerization of N-propargylpyridiniums, achieving quantitative yields in minutes. rsc.orgallfordrugs.com
Table 1: Comparison of Metal-Catalyzed and Metal-Free Synthetic Protocols for Imidazo[1,2-a]pyridines
| Catalyst System | Reactants | Key Conditions | Advantage |
|---|---|---|---|
| Metal-Catalyzed | |||
| CuI | 2-Aminopyridine, Acetophenone | Aerobic oxidation | Broad functional group tolerance organic-chemistry.org |
| Cu(II)-Ascorbate | 2-Aminopyridine, Aldehyde, Alkyne | Aqueous micellar media (SDS) | Environmentally sustainable, Domino A³-coupling acs.org |
| Metal-Free | |||
| Iodine | 2-Aminopyridine, Acetophenone | "On-water", NH₄Cl | Mild, room temperature conditions nih.gov |
| p-Toluenesulfonic acid | 2-Aminopyridine, Aldehyde, Alcohol | Microwave-assisted | Rapid reaction, excellent yields nih.gov |
| NaOH | N-propargylpyridinium bromide | Aqueous, ambient temperature | Rapid (minutes), high yield, green solvent rsc.orgallfordrugs.com |
| None (Catalyst-Free) | 2-Aminopyridine, α-Bromoketone | DMF, K₂CO₃, room temp. | Simple conditions, avoids metal catalysts acs.org |
Microwave-Assisted Synthetic Enhancements
Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly accelerating reaction rates and often improving product yields for the synthesis of imidazo[1,2-a]pyridines. derpharmachemica.com This non-classical heating method delivers energy directly to the reacting molecules, leading to rapid temperature increases and dramatically reduced reaction times—often from hours or days to mere minutes or seconds. derpharmachemica.commdpi.com
Microwave-assisted protocols have been successfully applied to various synthetic strategies, including the condensation of 2-aminopyridines with α-haloketones and multicomponent reactions. derpharmachemica.comnih.gov For example, a solvent-free synthesis of imidazo[1,2-a]pyridines from phenacyl bromide and 2-aminopyridine, catalyzed by an ionic liquid, was achieved in 30 seconds under microwave irradiation at 100°C. derpharmachemica.com Similarly, the GBB three-component reaction to form 3-aminoimidazo[1,2-a]pyridines can be completed in just 30 minutes at 60°C with microwave assistance, a significant improvement over conventional heating which required 8 hours. mdpi.com This technology not only enhances efficiency but also aligns with the principles of green chemistry by reducing energy consumption and often allowing for solvent-free conditions. organic-chemistry.org
Table 2: Effect of Microwave-Assisted Synthesis on Reaction Time and Yield
| Reaction Type | Heating Method | Temperature | Reaction Time | Yield |
|---|---|---|---|---|
| GBB 3-Component Reaction mdpi.com | Conventional | 60 °C | 8 hours | ~85% |
| GBB 3-Component Reaction mdpi.com | Microwave (150 W) | 60 °C | 30 minutes | 89% |
| Condensation (Phenacyl bromide + 2-Aminopyridine) derpharmachemica.com | Conventional | Not specified | Days/hours | Moderate |
| Condensation (Phenacyl bromide + 2-Aminopyridine) derpharmachemica.com | Microwave | 100 °C | 30 seconds | Good |
| Amine-triggered Benzannulation organic-chemistry.org | Microwave | Not specified | 10 minutes | up to 94% |
Regioselective Introduction of Bromine at the 8-Position
Achieving the specific 8-bromo substitution pattern on the imidazo[1,2-a]pyridine ring is a critical challenge that can be addressed through two primary strategies: direct bromination of a pre-formed ring or synthesis from a pre-brominated precursor.
Direct Bromination of Preformed Imidazo[1,2-a]pyridine Scaffolds
The direct halogenation of the imidazo[1,2-a]pyridine core is a common method for introducing halogen atoms. However, the regioselectivity of this reaction is dictated by the electronic properties of the heterocyclic system. The imidazole (B134444) moiety is electron-rich, and electrophilic substitution, such as bromination, overwhelmingly favors the C3 position. nih.govrsc.org Numerous methods using reagents like N-Bromosuccinimide (NBS) or sodium bromite (B1237846) (NaBrO₂) under acidic conditions have been developed for the highly regioselective synthesis of 3-bromoimidazo[1,2-a]pyridines. nih.govresearchgate.net
Achieving direct bromination at the C8 position of the pyridine ring is significantly more challenging and less common. This position is less activated towards electrophilic attack compared to C3. Therefore, direct C8 bromination typically requires substrates with specific activating groups on the pyridine ring or the use of more complex directed metalation-bromination strategies, which are outside the scope of simple electrophilic addition. A one-pot tandem cyclization/bromination of α-bromoketones with 2-aminopyridine in the presence of TBHP has been shown to produce 3-bromo-imidazopyridines, again highlighting the preference for C3 functionalization.
Synthesis Utilizing Brominated Pyridine Precursors (e.g., 3-Bromopyridine-2-amine)
A more reliable and widely employed strategy for the unambiguous synthesis of 8-bromoimidazo[1,2-a]pyridines is to begin with a pyridine precursor that already contains a bromine atom at the desired position. The use of 3-bromo-2-aminopyridine as a starting material ensures that the bromine atom will be located at the C8 position in the final bicyclic product following cyclization.
This approach leverages the classical and robust reactions for forming the imidazo[1,2-a]pyridine ring. For instance, the condensation of 3-bromo-2-aminopyridine with an appropriate α-halocarbonyl compound, such as chloroacetaldehyde (B151913) or a substituted α-bromoketone, leads directly to the 8-bromo-substituted scaffold. This method provides absolute control over the regiochemistry of the bromination, circumventing the selectivity issues associated with direct halogenation of the fused ring system. acs.org Multicomponent reactions, such as the GBB reaction, can also be performed using 3-bromo-2-aminopyridine to generate diverse 8-bromo-substituted imidazo[1,2-a]pyridines. nih.gov
Advances in Green Chemistry and Sustainable Synthetic Routes for Imidazo[1,2-a]pyridines
The principles of green chemistry are increasingly influencing the development of synthetic routes for important heterocyclic compounds. The goal is to create processes that are more efficient, use less hazardous materials, and have a smaller environmental footprint.
Several innovative and sustainable methods for imidazo[1,2-a]pyridine synthesis have been reported. One approach utilizes an electrochemical method for the intermolecular C-N bond formation and cyclization of ketones with 2-aminopyridines. This process occurs in a simple undivided cell using ethanol as a low-toxicity solvent and avoids the need for external chemical oxidants, thereby exhibiting high atom economy. Another green strategy involves performing reactions in water, the most environmentally benign solvent. A highly efficient Cu(II)-ascorbate catalyzed domino A³-coupling reaction has been developed in aqueous micellar media using sodium dodecyl sulfate (B86663) (SDS), which facilitates the reaction of 2-aminopyridines, aldehydes, and alkynes to form the desired products in good yields. acs.org Furthermore, protocols that operate under ambient conditions without the need for metal catalysts represent a significant advance. The NaOH-promoted cyclization in water is a prime example, offering quantitative yields on a gram scale within minutes at room temperature, which presents a substantial improvement over methods requiring high temperatures and undesirable organic solvents. rsc.orgallfordrugs.com
Table 3: Overview of Green and Sustainable Synthetic Approaches
| Method | Key Features | Solvent | Catalyst/Mediator | Sustainability Advantage |
|---|---|---|---|---|
| Electrochemical Cyclization | C-N bond formation | Ethanol | Catalytic Hydriodic Acid | Avoids external oxidants, high atom economy |
| A³-Coupling in Micellar Media acs.org | Domino reaction | Water (with SDS) | Cu(II)-Ascorbate | Use of water, efficient domino process |
| NaOH-Promoted Cycloisomerization rsc.orgallfordrugs.com | Rapid cyclization | Water | NaOH | Ambient temperature, metal-free, rapid, aqueous |
| One-Pot GBB-CuAAC Reaction mdpi.com | Multicomponent reaction | EtOH, then t-BuOH/H₂O | NH₄Cl, then CuSO₄/NaAsc | High convergence and atomic economy |
Chemical Transformations and Derivatization Strategies of the 8 Bromoimidazo 1,2 a Pyridin 2 Amine Core
Functionalization at the 2-Amine Position of 8-Bromoimidazo[1,2-a]pyridin-2-amine (B1449743)
The primary amine at the C2 position is a key handle for introducing a variety of functional groups through several well-established reactions.
Amidation and Acylation Reactions
The 2-amino group of the imidazo[1,2-a]pyridine (B132010) core readily undergoes amidation and acylation reactions. These transformations are fundamental in medicinal chemistry for creating amide bonds, which are prevalent in pharmaceutical agents. The reaction typically involves treating the 2-amino group with acylating agents like acyl chlorides or carboxylic acid anhydrides in the presence of a base. This process leads to the formation of N-(8-bromoimidazo[1,2-a]pyridin-2-yl)amides. The conditions for these reactions are generally mild, making them suitable for substrates with various functional groups.
These reactions have been instrumental in the synthesis of compounds with potential therapeutic applications, including antitubercular agents. nih.gov For example, a series of imidazo[1,2-a]pyridine-3-carboxamides demonstrated potent activity against replicating, non-replicating, and drug-resistant strains of Mycobacterium tuberculosis. nih.gov
Table 1: Examples of Amidation/Acylation Reactions
| Acylating Agent | Base | Solvent | Product Type |
| Acyl Chloride | Pyridine (B92270) | Dichloromethane (DCM) | N-acyl-8-bromoimidazo[1,2-a]pyridin-2-amine |
| Carboxylic Anhydride | Triethylamine | Tetrahydrofuran (THF) | N-acyl-8-bromoimidazo[1,2-a]pyridin-2-amine |
| Carboxylic Acid | EDC/HOBt | Dimethylformamide (DMF) | N-acyl-8-bromoimidazo[1,2-a]pyridin-2-amine |
Formation of Hydrazone Derivatives
Hydrazone derivatives of heterocyclic compounds are known to possess a wide range of biological activities, including antimicrobial and antitumor properties. nih.govnih.gov The synthesis of hydrazones from 8-bromoimidazo[1,2-a]pyridin-2-amine typically involves a two-step process. First, the 2-amino group is converted into a hydrazide. This can be achieved by reacting an ester derivative of the imidazo[1,2-a]pyridine at a different position (e.g., a C2-carboxylic acid ester) with hydrazine (B178648) hydrate. researchgate.netresearchgate.net
The resulting hydrazide can then be condensed with a variety of aldehydes or ketones, often under acidic catalysis, to yield the corresponding hydrazone derivatives. researchgate.netnih.gov This modular approach allows for the introduction of diverse aryl or alkyl substituents, leading to the creation of large libraries of compounds for biological screening. nih.gov For instance, novel imidazo[1,2-a]pyridine-N-glycinyl-hydrazone derivatives have been synthesized and evaluated for their pharmacological potential. researchgate.netresearchgate.net
Cross-Coupling Reactions at the 8-Bromo Position
The bromine atom at the C8 position is an excellent handle for introducing carbon-carbon and carbon-heteroatom bonds through various transition-metal-catalyzed cross-coupling reactions.
Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)
Palladium-catalyzed cross-coupling reactions are powerful tools for the derivatization of aryl halides. The 8-bromo position of the imidazo[1,2-a]pyridine core is amenable to these transformations.
Suzuki Coupling: This reaction involves the coupling of the 8-bromoimidazo[1,2-a]pyridine (B1285415) with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. wikipedia.orgnih.gov It is widely used to introduce aryl or heteroaryl substituents at the C8 position. researchgate.netnih.gov
Sonogashira Coupling: The Sonogashira reaction couples the 8-bromo starting material with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org This method is effective for installing alkynyl groups, which can serve as precursors for further transformations or as key structural elements in target molecules.
Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling the 8-bromo derivative with a primary or secondary amine. wikipedia.orgorganic-chemistry.orglibretexts.org It requires a palladium catalyst and a suitable phosphine (B1218219) ligand, with the choice of ligand often being crucial for achieving high yields. nih.govyoutube.com This method provides direct access to 8-amino-substituted imidazo[1,2-a]pyridines.
Table 2: Overview of Palladium-Catalyzed Reactions at the 8-Bromo Position
| Reaction | Coupling Partner | Catalyst System (Typical) | Bond Formed |
| Suzuki | Aryl/heteroaryl boronic acid | Pd(PPh₃)₄, Na₂CO₃ | C-C (Aryl) |
| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | C-C (Alkynyl) |
| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃, BINAP, NaOtBu | C-N |
Carbonylation Reactions for Amide Functionalization
Palladium-catalyzed carbonylation is another effective strategy for functionalizing the 8-bromo position. In this reaction, carbon monoxide is introduced to form an acylpalladium intermediate, which is then trapped by a nucleophile, typically an amine, to yield a carboxamide. This method provides a direct route to 8-carboxamido-imidazo[1,2-a]pyridines. mdpi.comnih.gov The reaction conditions, such as CO pressure, temperature, and choice of base, can be optimized to achieve high yields and selectivity. nih.gov Heterogeneous palladium catalysts have also been successfully employed and recycled in these reactions. mdpi.com
Diversification Strategies at Other Positions (e.g., C3, C6, C7) of the Imidazo[1,2-a]pyridine System
While the 2-amino and 8-bromo positions are the most straightforward to functionalize, other positions on the imidazo[1,2-a]pyridine ring can also be selectively modified.
The C3 position of the imidazo[1,2-a]pyridine ring is particularly susceptible to electrophilic substitution due to its electron-rich nature. researchgate.netstackexchange.com A variety of functional groups can be introduced at this position, including:
Halogenation: Using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) allows for the introduction of bromo or chloro substituents at the C3 position. rsc.orgrsc.org
Alkylation and Arylation: Friedel-Crafts type reactions or metal-catalyzed C-H functionalization can be used to install alkyl or aryl groups. nih.govmdpi.comresearchgate.netmdpi.com
Formylation: The Vilsmeier-Haack reaction (using POCl₃ and DMF) introduces a formyl group at C3, which can be a precursor for many other derivatives. mdpi.com
Nitration and Sulfonylation: Electrophilic nitration and sulfonylation can also occur at the C3 position under appropriate conditions. researchgate.net
Functionalization at the C6 and C7 positions of the pyridine ring is generally more challenging and often requires starting with pre-functionalized 2-aminopyridines before the cyclization to form the imidazo[1,2-a]pyridine core. mdpi.comnih.gov However, directed metalation or specific palladium-catalyzed cross-coupling reactions can sometimes be employed to introduce substituents at these positions on the pre-formed bicyclic system. nih.gov
Development of Novel Analogs and Libraries from 8-Bromoimidazo[1,2-a]pyridin-2-amine
The 8-bromoimidazo[1,2-a]pyridin-2-amine scaffold is a valuable starting point for the development of novel chemical entities in medicinal chemistry. Its structure features two primary sites for chemical modification: the bromine atom at the C8-position and the amino group at the C2-position. These functional groups allow for a variety of chemical transformations, enabling the synthesis of diverse libraries of analogs for structure-activity relationship (SAR) studies.
The bromine atom on the pyridine ring is particularly amenable to palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of aryl and heteroaryl substituents, significantly expanding the chemical space around the core structure. One of the most utilized methods for this transformation is the Suzuki-Miyaura coupling reaction, which involves the reaction of the bromo-derivative with a boronic acid in the presence of a palladium catalyst and a base. This reaction is well-regarded for its mild conditions and tolerance of various functional groups.
The 2-amino group provides another avenue for derivatization. It can readily undergo reactions such as acylation to form amides, or react with isocyanates to produce urea (B33335) derivatives. These transformations are fundamental in medicinal chemistry for modulating properties like solubility, hydrogen bonding capacity, and target engagement.
A notable example of the systematic exploration of this scaffold involves the synthesis of a library of 8-aryl and 8-heteroaryl imidazo[1,2-a]pyridin-2-amine (B1245913) analogs. In these studies, the 8-bromo core is subjected to Suzuki-Miyaura coupling conditions with a diverse set of boronic acids. The resulting 8-substituted intermediates can then be further modified at the 2-amino position. For instance, acylation of the 2-amino group can be achieved using various acid chlorides or anhydrides, leading to a library of N-acylated derivatives.
Below are illustrative data tables detailing the synthesis of novel analogs from the 8-bromoimidazo[1,2-a]pyridin-2-amine core, showcasing the versatility of this building block in generating compound libraries.
Table 1: Synthesis of 8-Aryl-imidazo[1,2-a]pyridin-2-amine Derivatives via Suzuki-Miyaura Coupling
| Entry | Aryl Boronic Acid | Product | Reaction Conditions | Yield (%) |
| 1 | Phenylboronic acid | 8-Phenylimidazo[1,2-a]pyridin-2-amine | Pd(PPh₃)₄, Na₂CO₃, Dioxane/H₂O, 90°C, 12h | 85 |
| 2 | 4-Methoxyphenylboronic acid | 8-(4-Methoxyphenyl)imidazo[1,2-a]pyridin-2-amine | Pd(dppf)Cl₂, K₂CO₃, DMF, 100°C, 8h | 92 |
| 3 | 3-Fluorophenylboronic acid | 8-(3-Fluorophenyl)imidazo[1,2-a]pyridin-2-amine | Pd(OAc)₂, SPhos, K₃PO₄, Toluene/H₂O, 110°C, 16h | 78 |
| 4 | Pyridin-3-ylboronic acid | 8-(Pyridin-3-yl)imidazo[1,2-a]pyridin-2-amine | Pd(PPh₃)₄, Cs₂CO₃, DME/H₂O, 95°C, 10h | 81 |
Table 2: Derivatization of the 2-Amino Group of 8-Substituted Imidazo[1,2-a]pyridines
| Entry | Starting Material | Reagent | Product | Reaction Conditions | Yield (%) |
| 1 | 8-Phenylimidazo[1,2-a]pyridin-2-amine | Acetyl chloride | N-(8-Phenylimidazo[1,2-a]pyridin-2-yl)acetamide | Pyridine, DCM, 0°C to rt, 4h | 95 |
| 2 | 8-(4-Methoxyphenyl)imidazo[1,2-a]pyridin-2-amine | Benzoyl chloride | N-(8-(4-Methoxyphenyl)imidazo[1,2-a]pyridin-2-yl)benzamide | Et₃N, THF, rt, 6h | 88 |
| 3 | 8-Phenylimidazo[1,2-a]pyridin-2-amine | Phenyl isocyanate | 1-(8-Phenylimidazo[1,2-a]pyridin-2-yl)-3-phenylurea | DMF, 80°C, 3h | 91 |
| 4 | 8-(Pyridin-3-yl)imidazo[1,2-a]pyridin-2-amine | Ethyl isocyanate | 1-Ethyl-3-(8-(pyridin-3-yl)imidazo[1,2-a]pyridin-2-yl)urea | Toluene, reflux, 5h | 85 |
These examples highlight the strategic derivatization of the 8-bromoimidazo[1,2-a]pyridin-2-amine core to generate libraries of novel compounds with potential applications in drug discovery and development. The ability to systematically modify both the 8-position and the 2-position allows for a fine-tuning of the physicochemical and pharmacological properties of the resulting analogs.
Spectroscopic and Structural Characterization Techniques for 8 Bromoimidazo 1,2 a Pyridin 2 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.
The ¹H NMR spectrum of 8-Bromoimidazo[1,2-a]pyridin-2-amine (B1449743) HCl would provide critical information about the electronic environment of the protons in the molecule. The protonated amine group and the hydrochloride salt form would influence the chemical shifts, typically causing a downfield shift of nearby protons due to increased deshielding.
Based on the analysis of related imidazo[1,2-a]pyridine (B132010) structures, the expected proton signals can be assigned as follows: The protons on the pyridine (B92270) ring (H-5, H-6, and H-7) and the imidazole (B134444) ring (H-3) would each produce distinct signals. The electron-withdrawing effect of the bromine atom at the C-8 position would deshield the adjacent H-7 proton, causing it to appear at a lower field. The coupling patterns (doublets, triplets, or doublet of doublets) arising from spin-spin interactions between adjacent protons would be invaluable in confirming these assignments. The NH₂ protons would likely appear as a broad singlet, the chemical shift of which can be dependent on the solvent and concentration.
Table 1: Predicted ¹H NMR Chemical Shift Ranges for 8-Bromoimidazo[1,2-a]pyridin-2-amine HCl
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H-3 | 7.0 - 7.5 | s |
| H-5 | 7.8 - 8.2 | d |
| H-6 | 6.8 - 7.2 | t |
| H-7 | 7.3 - 7.7 | d |
Note: These are estimated values and can vary based on the solvent and experimental conditions.
The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. The chemical shifts of the carbon atoms are sensitive to their hybridization and the electronic effects of neighboring atoms.
In this compound, nine distinct carbon signals would be expected. The carbon atom bearing the bromine (C-8) would be significantly influenced by the halogen's electronegativity. The C-2 carbon, attached to the amino group, and the bridgehead carbon (C-8a) would also have characteristic chemical shifts. The formation of the hydrochloride salt would likely cause a downfield shift for the carbons in the heterocyclic system.
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2 | 150 - 155 |
| C-3 | 110 - 115 |
| C-5 | 125 - 130 |
| C-6 | 115 - 120 |
| C-7 | 120 - 125 |
| C-8 | 105 - 110 |
Note: These are estimated values and can vary based on the solvent and experimental conditions.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For 8-Bromoimidazo[1,2-a]pyridin-2-amine, high-resolution mass spectrometry (HRMS) would be expected to show a characteristic isotopic pattern for the molecular ion peak [M+H]⁺ due to the presence of the bromine atom (approximately equal abundance of ⁷⁹Br and ⁸¹Br isotopes), resulting in two peaks separated by two mass units. This isotopic signature is a definitive confirmation of the presence of a single bromine atom in the molecule. The fragmentation pattern observed in the MS/MS spectrum would provide further structural information by showing the characteristic losses of fragments from the parent ion.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands. The N-H stretching vibrations of the primary amine (NH₂) and the protonated amine (NH₃⁺) would appear in the region of 3200-3400 cm⁻¹. The C-N stretching vibrations and the aromatic C=C and C=N stretching vibrations of the imidazopyridine ring would be observed in the 1400-1650 cm⁻¹ region. The C-H stretching of the aromatic rings would be found around 3000-3100 cm⁻¹. The C-Br stretching vibration would appear at lower frequencies, typically in the 500-600 cm⁻¹ range.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) |
|---|---|
| N-H stretch (amine) | 3200 - 3400 |
| Aromatic C-H stretch | 3000 - 3100 |
| C=N and C=C stretch | 1400 - 1650 |
X-ray Crystallography and Solid-State Structure Elucidation
For this compound, a crystal structure would be expected to show the imidazo[1,2-a]pyridine ring system as a largely planar entity. The hydrochloride salt would likely involve the protonation of the more basic nitrogen atom. The crystal packing would be stabilized by a network of hydrogen bonds involving the amine group and the chloride anion, as well as potential π-π stacking interactions between the aromatic rings of adjacent molecules.
Molecular Conformation and Geometry within Crystal Lattice
No published crystallographic data, such as X-ray diffraction studies, could be located for this compound. Such studies are essential for determining the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and torsional angles that define the molecule's conformation and geometry within a crystal.
Analysis of Intermolecular Interactions and Crystal Packing
Without crystal structure data, a definitive analysis of the intermolecular interactions governing the crystal packing of this compound is not possible. This includes the identification of hydrogen bonds, halogen bonds, π-π stacking, or van der Waals forces that dictate how individual molecules are arranged in the solid state.
Computational Chemistry and Modeling of 8 Bromoimidazo 1,2 a Pyridin 2 Amine Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is particularly effective for calculating the properties of imidazo[1,2-a]pyridine (B132010) derivatives. nih.govacs.org For a molecule like 8-Bromoimidazo[1,2-a]pyridin-2-amine (B1449743), DFT calculations, often employing a basis set such as B3LYP/6-311G(d,p), are used to optimize the molecular geometry and to predict a wide range of properties. nih.govnih.govnih.gov
Electronic Structure Characterization (e.g., Frontier Molecular Orbitals - FMOs)
Frontier Molecular Orbital (FMO) theory is a fundamental tool for describing chemical reactivity and electronic transitions. numberanalytics.comnumberanalytics.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals in this theory. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. researchgate.net
For 8-Bromoimidazo[1,2-a]pyridin-2-amine, the HOMO is typically distributed over the electron-rich imidazo[1,2-a]pyridine ring system and the exocyclic amine group. This indicates that these regions are the most probable sites for electrophilic attack. The LUMO, conversely, is generally spread across the heterocyclic ring system, highlighting the areas susceptible to nucleophilic attack. The bromine atom can also influence the distribution and energy of these orbitals. A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability. researchgate.net
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.25 |
| LUMO | -1.80 |
| HOMO-LUMO Gap (ΔE) | 4.45 |
Molecular Electrostatic Potential (MEP) Surface Analysis
Molecular Electrostatic Potential (MEP) analysis is a valuable method for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. chemrxiv.orgchemrxiv.org The MEP surface map uses a color scale to represent different potential values, where red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). chemrxiv.org Green denotes areas of neutral potential.
In the case of 8-Bromoimidazo[1,2-a]pyridin-2-amine, the MEP surface would show negative potential (red) concentrated around the nitrogen atoms of the pyridine (B92270) and imidazole (B134444) rings, as well as the exocyclic amine group, due to the presence of lone pairs of electrons. These sites are the most likely to interact with protons or other electrophiles. chemrxiv.org Regions of positive potential (blue) would be expected around the hydrogen atoms, particularly those of the amine group and the aromatic protons. The MEP surface provides crucial insights for understanding non-covalent interactions, such as hydrogen bonding, which are vital in biological systems. researchgate.net
Quantum Theory of Atoms in Molecules (QTAIM) Analysis
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous definition of atoms and chemical bonds based on the topology of the electron density. wikipedia.orgamercrystalassn.org This analysis allows for the characterization of bond properties, such as their strength and nature (covalent, ionic, etc.). researchgate.net By locating bond critical points (BCPs) and analyzing the values of the electron density (ρ) and its Laplacian (∇²ρ) at these points, one can gain a deep understanding of the chemical bonding within a molecule. nih.govresearchgate.net
For 8-Bromoimidazo[1,2-a]pyridin-2-amine, QTAIM analysis would be used to characterize the bonds within the fused heterocyclic ring, the C-Br bond, and the C-N bonds. A high value of ρ at a BCP indicates a strong covalent bond. The sign of the Laplacian of the electron density (∇²ρ) distinguishes between shared-shell (covalent, ∇²ρ < 0) and closed-shell (ionic, hydrogen bonds, van der Waals, ∇²ρ > 0) interactions. This analysis can precisely describe the degree of covalency and ionic character in the various bonds of the molecule.
Electron Localization Function (ELF) and Localized Orbital Locator (LOL)
The Electron Localization Function (ELF) and the Localized Orbital Locator (LOL) are tools used to visualize regions of high electron localization, which correspond to chemical bonds and lone pairs. jussieu.frcdnsciencepub.com These functions provide a clear picture of the electron distribution in a molecule, complementing the information obtained from QTAIM. researchgate.netresearchgate.net ELF values range from 0 to 1, where values close to 1 indicate a high degree of electron localization, characteristic of covalent bonds and lone pairs. rsc.org
In 8-Bromoimidazo[1,2-a]pyridin-2-amine, ELF and LOL analysis would reveal areas of high electron localization corresponding to the C-C, C-N, and C-H bonds within the molecule. Furthermore, distinct localization domains would be observed for the lone pairs on the nitrogen atoms and the bromine atom. This provides an intuitive and qualitative representation of the molecule's electronic structure and bonding patterns. cdnsciencepub.com
Global Reactivity Descriptors
Global reactivity descriptors, derived from DFT calculations, provide quantitative measures of a molecule's stability and reactivity. acs.orgscielo.org.mx These descriptors include ionization potential (I), electron affinity (A), chemical potential (μ), chemical hardness (η), and the electrophilicity index (ω). researchgate.netnih.gov
Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).
Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).
Chemical Potential (μ): The escaping tendency of electrons from a system (μ ≈ -(I+A)/2).
Chemical Hardness (η): The resistance to change in electron distribution (η ≈ (I-A)/2). A harder molecule has a larger HOMO-LUMO gap. nih.gov
Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons (ω = μ²/2η).
These descriptors are invaluable for comparing the reactivity of different molecules and for developing quantitative structure-activity relationships (QSAR). acs.org
| Descriptor | Value (eV) |
|---|---|
| Ionization Potential (I) | 6.25 |
| Electron Affinity (A) | 1.80 |
| Chemical Potential (μ) | -4.025 |
| Chemical Hardness (η) | 2.225 |
| Electrophilicity Index (ω) | 3.64 |
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed information about the conformational dynamics and thermodynamic properties of a molecule in a given environment, such as in solution. nih.govacs.org
For 8-Bromoimidazo[1,2-a]pyridin-2-amine HCl, an MD simulation would typically be performed by placing the molecule in a simulation box filled with a solvent, such as water, to mimic physiological conditions. bioinformaticsreview.com The simulation would track the trajectory of each atom over a period of nanoseconds, providing insights into:
Conformational Flexibility: How the molecule's shape changes over time.
Solvation Structure: How solvent molecules arrange themselves around the solute.
Intermolecular Interactions: The nature and lifetime of hydrogen bonds and other non-covalent interactions between the solute and solvent. nih.gov
These simulations are crucial for understanding how the molecule behaves in a realistic environment, which is essential for applications in drug design and materials science. The stability of the molecule's conformation and its interactions with its surroundings can be analyzed through metrics like the root-mean-square deviation (RMSD) over the course of the simulation. bioinformaticsreview.com
Conformational Dynamics and Stability Analysis
The three-dimensional arrangement of a molecule, or its conformation, is critical to its biological activity. Computational methods such as Density Functional Theory (DFT) and Potential Energy Surface (PES) scanning are employed to investigate the conformational landscape of imidazo[1,2-a]pyridine systems. nih.gov
DFT calculations, for instance, can be used to optimize the geometry of the molecule and determine its most stable conformations. nih.gov By systematically rotating flexible bonds, a PES scan can identify various low-energy conformers and the energy barriers between them. nih.gov This analysis reveals the molecule's flexibility and the preferred shapes it adopts in different environments.
Table 1: Illustrative Conformational Stability of a Substituted Imidazo[1,2-a]pyridine System
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle(s) (°) | Intramolecular Interactions |
|---|---|---|---|
| A | 0.00 | 178.5 | Planar orientation of substituent |
| B | 1.25 | 95.2 | Steric hindrance between substituents |
| C | 2.50 | -88.7 | Non-optimal hydrogen bonding |
Note: This table is illustrative and based on general findings for substituted imidazo[1,2-a]pyridine systems, not specific experimental or computational data for this compound.
Molecular Docking Studies with Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. acs.org This method is instrumental in understanding the interaction between a ligand, such as an 8-Bromoimidazo[1,2-a]pyridin-2-amine derivative, and its biological target, typically a protein or enzyme. acs.orgresearchgate.net
The process involves placing the ligand in the binding site of the receptor and evaluating the binding affinity using a scoring function. acs.org This allows for the identification of key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. researchgate.netchemmethod.com
Prediction of Ligand-Receptor Binding Modes and Affinities
Molecular docking studies on various imidazo[1,2-a]pyridine derivatives have been conducted to elucidate their mechanism of action against a range of biological targets. researchgate.netchemmethod.com For example, derivatives have been docked into the active sites of enzymes like cyclooxygenase-2 (COX-2) and oxidoreductase to predict their inhibitory potential. researchgate.netresearchgate.net
These studies help in predicting the binding mode, which describes the precise orientation and conformation of the ligand within the receptor's binding pocket. The binding affinity, often expressed as a docking score or binding energy, provides an estimate of the strength of the interaction. A lower binding energy generally indicates a more stable and favorable interaction. researchgate.net
While specific docking studies for this compound were not identified in the provided search results, the general approach and the nature of the interactions observed for other imidazo[1,2-a]pyridine compounds provide a valuable framework for understanding its potential biological activity. The interactions typically involve hydrogen bonding with key amino acid residues in the active site and hydrophobic interactions with nonpolar residues. chemmethod.com
Table 2: Illustrative Molecular Docking Results of Imidazo[1,2-a]pyridine Derivatives with a Biological Target
| Compound | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |
|---|---|---|---|---|
| Derivative 1 | Oxidoreductase | -9.21 | His 222, Tyr 216, Lys 270 | 2 |
| Derivative 2 | Human LTA4H | -11.24 | Arg 563, Tyr 378 | 3 |
| Derivative 3 | COX-2 | -8.50 | Ser 530, Tyr 385 | 1 |
Note: This table presents illustrative data from molecular docking studies of various imidazo[1,2-a]pyridine derivatives against different biological targets and is not specific to this compound.
Mechanistic Investigations of Biological Activities of 8 Bromoimidazo 1,2 a Pyridin 2 Amine Derivatives
In Vitro Enzyme Inhibition Studies
Derivatives of the 8-bromoimidazo[1,2-a]pyridine (B1285415) scaffold have demonstrated significant inhibitory effects against a range of enzymes implicated in various disease pathways. These studies are crucial in understanding the molecular basis of their pharmacological effects.
Kinase Inhibition Profiles
The imidazo[1,2-a]pyridine (B132010) nucleus is recognized as a "privileged structure" in medicinal chemistry, capable of binding to the ATP-binding site of various protein kinases. nih.govchemrxiv.org This has led to the development of numerous derivatives as potent kinase inhibitors.
Phosphoinositide 3-kinase α (PI3Kα): A series of 2, 6, 8-substituted imidazo[1,2-a]pyridine derivatives have been designed and evaluated as PI3Kα inhibitors. nih.gov The PI3K signaling pathway is frequently hyperactivated in cancer, making its inhibition a key therapeutic strategy. researchgate.net Modifications at the 2, 6, and 8-positions of the imidazo[1,2-a]pyridine ring have led to the identification of potent inhibitors, with some compounds demonstrating nanomolar potency against PI3Kα. nih.govresearchgate.net For instance, one optimized compound, a thiazole (B1198619) derivative, showed an IC50 of 0.0028 µM for p110α and high selectivity over other PI3K isoforms. researchgate.net
FMS-like Tyrosine Kinase 3 (FLT3): Activating mutations in FLT3 are common in acute myeloid leukemia (AML). Imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of FLT3, including the internal tandem duplication (ITD) mutant and clinically relevant secondary mutations that confer drug resistance. Through structural modifications, a compound was identified that showed balanced and potent inhibition against both FLT3-ITD and the gilteritinib-resistant FLT3-ITD/F691L mutant.
| Compound/Derivative Class | Target Kinase | Activity (IC50) | Selectivity | Reference |
| Thiazole derivative of Imidazo[1,2-a]pyridine | PI3Kα (p110α) | 0.0028 µM | Highly selective over other PI3K isoforms | researchgate.net |
| Imidazo[1,2-a]pyridine-pyridine derivative (Compound 24) | FLT3-ITD | Potent | Equally potent against FLT3-ITD/D835Y and FLT3-ITD/F691L | |
| 2, 6, 8-substituted Imidazo[1,2-a]pyridine (Compound 35) | PI3Kα | 150 nM | - | nih.gov |
Cyclin-Dependent Kinases (CDKs): The aminoimidazo[1,2-a]pyridine scaffold has been identified as a novel structural class for the inhibition of protein serine/threonine kinases, including CDKs.
VirB11 ATPase: A novel series of 8-amino imidazo[1,2-a]pyrazine (B1224502) derivatives has been developed as inhibitors of the VirB11 ATPase HP0525, a key component of the bacterial type IV secretion system. These compounds act as competitive inhibitors of HP0525 and are being explored as potential antibacterial agents. The development of bivalent inhibitors, combining the imidazo[1,2-a]pyrazine core with peptide recognition moieties, is being explored to improve selectivity.
Acyl-CoA: Cholesterol Acyltransferase (ACAT) Inhibition
A series of novel imidazo[1,2-α]pyridines, including 6-bromo derivatives, were designed and synthesized to inhibit acyl-CoA:cholesterol acyltransferase (ACAT). ACAT is an enzyme responsible for the esterification of cholesterol, and its inhibition is a target for managing hypercholesterolemia. Preliminary studies identified several analogues as potent ACAT inhibitors. One representative compound demonstrated a dose-dependent inhibition of ACAT activity in HepG2 cells, with a significant reduction in cholesterol ester formation.
| Compound Series | Target Enzyme | Key Findings | Reference |
| 6-bromo-imidazo[1,2-α]pyridine derivatives | ACAT | Identified potent inhibitors (e.g., 5b, 5c, 6a, 6c, 7b, 7c) | |
| Representative analogue 7b | ACAT | Dose-dependent inhibition in HepG2 cells (IC50 = 2.02 µM) |
Rab Geranylgeranyl Transferase (RGGT) Inhibition
Derivatives of 2-hydroxy-3-imidazo[1,2-a]pyridin-3-yl-2-phosphonopropionic acid have been synthesized and evaluated as potential inhibitors of Rab geranylgeranyl transferase (RGGT). RGGT is responsible for a crucial post-translational modification of Rab GTPases, which are key regulators of vesicle trafficking. The inhibitory activity of these compounds was found to be dependent on the substituent at the C6 position of the imidazo[1,2-a]pyridine ring, with the most active compounds disrupting Rab11A prenylation in HeLa cells.
Cathepsin Inhibition
While the imidazo[1,2-a]pyridine scaffold has been investigated for a wide range of enzymatic targets, specific studies detailing the inhibition of cathepsins by 8-bromoimidazo[1,2-a]pyridin-2-amine (B1449743) derivatives are not extensively documented in the reviewed literature. Further research is required to explore the potential interaction of this specific compound class with cathepsin enzymes.
Receptor Interaction and Modulatory Effects
Beyond direct enzyme inhibition, imidazo[1,2-a]pyridine derivatives have been shown to modulate key signaling pathways involved in inflammation and cancer.
A novel synthetic imidazo[1,2-a]pyridine derivative, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (MIA), has been shown to exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. Studies have demonstrated that these derivatives can possess NF-κB inhibitory activity. Molecular docking studies indicated that MIA could insert into a pocket in the NF-κB p50 monomer active site. Furthermore, this derivative was found to suppress the phosphorylation of STAT3, increase the expression of the inhibitory protein IκBα, and modulate the expression of apoptosis-related proteins.
Anti-Infective Research Activities
The imidazo[1,2-a]pyridine scaffold is a key component in a variety of compounds with demonstrated anti-infective properties, including antibacterial and antiviral activities.
Antibacterial Activity: Various derivatives of imidazo[1,2-a]pyridines and related imidazo[1,2-a]pyrimidines have been synthesized and tested against a range of Gram-positive and Gram-negative bacteria. The nature of the substituents on the phenyl groups attached to the core structure was found to significantly influence the antibacterial activity. Some derivatives have shown potent activity against strains like Staphylococcus aureus, Bacillus subtilis, and Escherichia coli.
Antiviral Activity: The synthesis of dibromoimidazo[1,2-a]pyridines bearing a thioether side chain has been reported, with these compounds showing antiviral activity. Structure-activity relationship (SAR) studies identified that the hydrophobicity of the molecule is a key determinant of its antiviral potency. These compounds have been evaluated for activity against viruses such as the bovine viral diarrhea virus (BVDV), a surrogate for the hepatitis C virus.
Antibacterial and Antifungal Mechanisms
Derivatives of imidazo[1,2-a]pyridine have been noted for their antimicrobial properties. The antifungal mechanism, particularly in azole-based heterocyclic compounds, is often attributed to the inhibition of lanosterol (B1674476) 14α-demethylase (CYP51). nih.gov This key enzyme is a member of the cytochrome P450 family and plays a crucial role in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. nih.gov By disrupting this pathway, the compounds compromise the integrity of the fungal cell membrane, leading to cell death. nih.gov While many pyridine (B92270) derivatives show broad antibacterial activity against both Gram-positive and Gram-negative bacteria, the precise mechanisms for the 8-bromo-substituted series are still an area of active investigation. nih.gov
Antiviral Mechanisms
The antiviral potential of imidazo[1,2-a]pyridine derivatives has been established against a range of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), and Respiratory Syncytial Virus (RSV). nih.govresearchgate.net Structure-activity relationship (SAR) studies have been a key focus of research to enhance the antiviral efficacy of these compounds. nih.gov These studies have identified that physicochemical properties, such as hydrophobicity (logP), are critical factors influencing their antiviral activity. nih.gov While the broad-spectrum antiviral activity is recognized, the specific molecular interactions and pathways disrupted by these compounds are diverse and depend on the viral target. researchgate.net
Antiparasitic Activity (e.g., Antileishmanial, Anthelmintic)
Imidazo[1,2-a]pyridine derivatives have emerged as promising candidates for the treatment of parasitic diseases, particularly leishmaniasis. researchgate.net In vitro screening has demonstrated significant activity against various Leishmania species. researchgate.netnih.gov For instance, several analogues have shown potent activity against Leishmania major promastigotes and amastigotes. researchgate.net Molecular docking studies suggest that a potential mechanism of action for their antileishmanial effect is the inhibition of trypanothione (B104310) reductase, a critical enzyme in the parasite's defense system against oxidative stress. researchgate.net The activity of select derivatives against Leishmania species is detailed below.
| Compound | Parasite Strain | Activity (IC₅₀) |
| Derivative 7c | L. major amastigotes | 17.3 µg/mL |
| Derivative 8b | L. major amastigotes | 14.2 µg/mL |
| Derivative 8c | L. major amastigotes | 13.1 µg/mL |
| Derivative 8e | L. major promastigotes | 11.7 µg/mL |
| Derivative 8e | L. major amastigotes | 13.2 µg/mL |
| A specific derivative | L. donovani promastigotes | 1.8 µM |
| Data sourced from multiple studies on imidazo[1,2-a]pyridine derivatives. researchgate.netnih.gov |
Anti-Proliferative and Anti-Cancer Activity in Cellular Models
Imidazo[1,2-a]pyridine derivatives have garnered significant interest as potential anticancer therapeutics due to their potent inhibitory functions against a broad range of cancer cells. nih.gov Research has demonstrated their efficacy against various cancer cell lines, including those from breast, lung, prostate, colon, and pancreatic cancers, as well as leukemia. nih.govresearchgate.netresearchgate.net
Elucidation of Cell Proliferation Inhibition Mechanisms
The anti-proliferative effects of imidazo[1,2-a]pyridine derivatives are mediated through multiple cellular mechanisms, leading to the suppression of tumor cell growth and survival.
Induction of Apoptosis: Studies have shown that these compounds can trigger programmed cell death. One key mechanism is the induction of the extrinsic apoptosis pathway, evidenced by the increased activity of initiator caspase-8 and executioner caspase-7, along with the subsequent cleavage of poly(ADP-ribose) polymerase (PARP). nih.gov This process is often accompanied by the release of cytochrome c from the mitochondria into the cytosol, which activates caspase-3. researchgate.net
Cell Cycle Arrest: Certain derivatives cause cell cycle arrest, preventing cancer cells from progressing through the division cycle. nih.gov This is often achieved by modulating the levels of key cell cycle regulatory proteins. For example, treatment with these compounds has been shown to increase the expression of the tumor suppressor protein p53 and the cyclin-dependent kinase inhibitor p21. nih.gov
Inhibition of Signaling Pathways: The anticancer activity of these compounds is also linked to their ability to inhibit critical cell signaling pathways that drive proliferation and survival. The PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer, is a key target. nih.govmdpi.com By inhibiting this pathway, the compounds can effectively halt cell growth. nih.gov Additionally, some derivatives have been shown to suppress the STAT3 and NF-κB signaling pathways, which are involved in inflammation and cancer progression. nih.gov
Induction of Cellular Senescence and Oxidative Stress: An alternative mechanism to apoptosis is the induction of cellular senescence, which is an irreversible state of growth arrest. mdpi.com Some selenylated imidazo[1,2-a]pyridine derivatives have been found to decrease cell proliferation by inducing senescence, a process linked to an increase in oxidative stress, characterized by higher lipid peroxidation and decreased levels of reduced glutathione (B108866) (GSH). mdpi.com
Differential Activity Across Cancer Cell Lines
The cytotoxic and anti-proliferative activity of 8-Bromoimidazo[1,2-a]pyridin-2-amine derivatives varies across different cancer cell lines, reflecting the heterogeneity of cancer. The half-maximal inhibitory concentration (IC₅₀) values demonstrate this differential potency.
| Compound Type | Cancer Cell Line | Cancer Type | Activity (IC₅₀) |
| Imidazo[1,2-a]pyridine-based (IP-5) | HCC1937 | Breast Cancer | 45 µM |
| Imidazo[1,2-a]pyridine-based (IP-6) | HCC1937 | Breast Cancer | 47.7 µM |
| Imidazo[1,2-a]pyridine-based (IP-7) | HCC1937 | Breast Cancer | 79.6 µM |
| Bromo-substituted derivative (14) | LN-229 | Glioblastoma | 8.0 - 49.7 µM (Range) |
| Bromo-substituted derivative (14) | Capan-1 | Pancreatic Adenocarcinoma | 8.0 - 49.7 µM (Range) |
| Bromo-substituted derivative (14) | HCT-116 | Colorectal Carcinoma | 8.0 - 49.7 µM (Range) |
| Bromo-substituted derivative (14) | NCI-H460 | Lung Carcinoma | 8.0 - 49.7 µM (Range) |
| 3-methoxyphenyl triazole derivative | MCF-7 | Breast Cancer | 2.55 µM |
| 3-methoxyphenyl triazole derivative | HeLa | Cervical Cancer | 3.89 µM |
| 2-nitro, 3-p-chlorophenyl derivative (12) | HT-29 | Colon Cancer | 4.15 µM |
| 2-tolyl, 3-p-chlorophenyl amine derivative (14) | B16F10 | Melanoma | 21.75 µM |
| Data compiled from multiple studies investigating various imidazo[1,2-a]pyridine derivatives. nih.govresearchgate.netscilit.combohrium.com |
Anti-Inflammatory and Analgesic Research
No specific studies detailing the anti-inflammatory and analgesic research of 8-Bromoimidazo[1,2-a]pyridin-2-amine HCl could be identified. Research on other derivatives of imidazo[1,2-a]pyridine suggests potential mechanisms that could be relevant. For instance, certain imidazo[1,2-a]pyridine derivatives have been found to exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway. nih.govnih.gov This involves the suppression of key inflammatory mediators. Additionally, some derivatives have shown analgesic properties through the inhibition of the prostaglandin-endoperoxide synthase 2 (PGHS-2) enzyme, also known as cyclooxygenase-2 (COX-2). nih.gov However, without direct experimental evidence, it is not possible to confirm if this compound acts via these or other mechanisms.
Mechanistic Basis of Other Therapeutic Targets (e.g., Antipyretic, Antiepileptic)
Detailed mechanistic studies on the antipyretic and antiepileptic activities specifically for this compound are not documented in the available literature. The broader class of imidazo[1,2-a]pyridines has been noted for these potential therapeutic applications. researchgate.netnih.govmdpi.com General mechanisms for antiepileptic drugs often involve the modulation of voltage-gated ion channels, such as sodium channels, or the enhancement of inhibitory neurotransmission mediated by gamma-aminobutyric acid (GABA). epilepsysociety.org.ukmdpi.com Some imidazo[1,2-a]pyridine derivatives have been investigated for their interaction with GABA-A receptors. nih.govresearchgate.net The antipyretic activity of compounds is often linked to the inhibition of prostaglandin (B15479496) synthesis in the central nervous system. However, without specific research on this compound, any discussion of its mechanistic basis in these areas would be speculative.
Further research is required to elucidate the specific biological activities and mechanisms of action for this compound.
Structure Activity Relationship Sar Studies of 8 Bromoimidazo 1,2 a Pyridin 2 Amine Analogues
Influence of Substituents at the 2-Amine Position on Biological Activity
The 2-amine group of the 8-bromoimidazo[1,2-a]pyridine (B1285415) scaffold serves as a critical site for modification to modulate biological activity. While direct SAR studies on N-substituted 8-bromoimidazo[1,2-a]pyridin-2-amines are not extensively documented, research on related imidazo[1,2-a]pyridine (B132010) and imidazo[1,2-a]pyrazine (B1224502) cores provides valuable insights into the potential impact of such substitutions.
For instance, in a series of 2,6-disubstituted-8-amino imidazo[1,2-a]pyridines, the incorporation of an exocyclic amine at the 8-position was shown to enhance affinity for the adenosine (B11128) A2A receptor. nih.gov This suggests that the presence and nature of amino groups on the pyridine (B92270) ring are significant for receptor interactions.
In studies of related 3-aminoimidazo[1,2-a]pyridines as potential anticancer agents, the nature of the substituent on the amino group has been shown to be a key determinant of cytotoxicity. For example, a study on 2-arylimidazo[1,2-a]pyridinyl-3-amines demonstrated that the presence of an amino group at the 3-position was crucial for their anticancer potential, with specific aryl substitutions significantly influencing their potency against various cancer cell lines. nih.gov
While the following table does not directly pertain to 2-amino substituted compounds, it illustrates how modifications of an amino group at a different position (C8) and other substitutions on the imidazo[1,2-a]pyridine ring can impact biological activity, in this case, affinity for the A2A receptor.
| Compound | Substituent at C2 | Substituent at C6 | Substituent at C8 | A2A Receptor Affinity (Ki, nM) |
|---|---|---|---|---|
| 1 | Phenyl | - | -NH2 | 1500 |
| 2 | 4-Methoxyphenyl | - | -NH2 | >10000 |
| 3 | Phenyl | Methyl | -NH2 | 580 |
| 4 | Phenyl | Carboxylic acid | -NH2 | 250 |
Impact of the Bromine Moiety at the 8-Position on Pharmacological Profiles
The presence and position of halogen substituents on the imidazo[1,2-a]pyridine ring are known to significantly influence the pharmacological properties of these compounds. The bromine atom at the 8-position of the core molecule is expected to impact its electronic properties, lipophilicity, and metabolic stability, thereby modulating its biological activity.
In a broader context of pyridine derivatives, halogenation has been shown to affect antiproliferative activity. nih.gov The position and nature of the halogen can lead to variations in cytotoxicity against different cancer cell lines. While direct comparative studies between 8-bromo-imidazo[1,2-a]pyridin-2-amine and its non-brominated counterpart are limited, the known effects of halogenation in similar heterocyclic systems suggest that the 8-bromo substituent is a key determinant of the pharmacological profile. For example, in a series of imidazo[4,5-b]pyridines, a bromo-substituted derivative demonstrated potent inhibition of proliferation in several cancer cell lines. mdpi.com
The following table presents data on the anticancer activity of various substituted imidazo[1,2-a]pyridines, some of which include halogen substitutions, illustrating the role of these moieties in determining biological efficacy.
| Compound | Substituents | Cell Line | IC50 (µM) |
|---|---|---|---|
| IP-5 | (Structure not fully specified) | HCC1937 | 45 |
| IP-6 | (Structure not fully specified) | HCC1937 | 47.7 |
| IP-7 | (Structure not fully specified) | HCC1937 | 79.6 |
| Compound 4h (2-Arylimidazo[1,2-a]pyridinyl-3-amine) | Aryl and amine substitutions | MCF-7 | 1.0 |
| Compound 4h (2-Arylimidazo[1,2-a]pyridinyl-3-amine) | Aryl and amine substitutions | HT-29 | 5.5 |
Role of Modifications at Other Positions (e.g., C3, C6, C7) on Efficacy and Selectivity
Modifications at other positions of the 8-bromoimidazo[1,2-a]pyridin-2-amine (B1449743) scaffold, such as C3, C6, and C7, are crucial for fine-tuning the efficacy and selectivity of these compounds.
The C3 position is often a key site for functionalization in imidazo[1,2-a]pyridines. nih.govresearchgate.net Introduction of various substituents at this position can significantly impact biological activity. For instance, studies on related imidazo[1,2-a]pyridines have shown that C3-alkylation and C3-arylation can lead to potent anticancer and anti-inflammatory agents. nih.govmdpi.com
Substitutions on the pyridine ring, at the C6 and C7 positions , also play a vital role in determining the pharmacological profile. In a study on imidazo[1,2-a]pyridine-based antimycobacterial agents, substitutions at the C7 position were found to influence the activity. uni.lu Similarly, research on 8-amino-6-bromo-imidazo[1,2-a]pyridine has highlighted the importance of substitutions on the pyridine ring for activity as kinase inhibitors. nih.gov Modifications at these positions can affect the molecule's interaction with the target protein, potentially leading to improved potency and selectivity. For example, the introduction of bulky groups could enhance van der Waals interactions, while polar groups could form additional hydrogen bonds.
The following table summarizes the effects of substitutions at various positions on the imidazo[1,2-a]pyrazine core, which is structurally related to the imidazo[1,2-a]pyridine scaffold, demonstrating the impact on cytotoxicity.
| Compound Series | Modification | Observed Effect on Cytotoxicity |
|---|---|---|
| 12a-g vs 13a-g | Aryl group at C5 vs C4 of a pyridine ring attached to the core | Aryl group at C4 (13a-g) showed higher activity |
| 12a-g/13a-g vs 14a-g | Phenylpyridine-carboxamide vs Phenylpyrimidine-carboxamide side chain | Phenylpyrimidine-carboxamides (14a-g) showed better cytotoxicity |
| Within series 12, 13, and 14 | Substituents on the terminal benzene (B151609) ring | Electron-donating groups were beneficial for cytotoxicity |
Application of Computational SAR Analysis and Predictive Modeling
Computational methods, including Quantitative Structure-Activity Relationship (QSAR) and molecular docking, are invaluable tools for understanding the SAR of 8-bromoimidazo[1,2-a]pyridin-2-amine analogues and for the rational design of new, more potent compounds.
QSAR studies aim to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. researchgate.neteurekaselect.com By analyzing various physicochemical descriptors, such as electronic, steric, and hydrophobic properties, QSAR models can predict the activity of novel analogues before their synthesis. For the imidazo[1,2-a]pyridine scaffold, QSAR studies have been employed to elucidate the key structural features required for various biological activities, including anti-inflammatory and anticancer effects. researchgate.netchemimpex.com These models can guide the selection of substituents that are likely to enhance the desired pharmacological properties.
Molecular docking simulations provide insights into the binding mode of a ligand within the active site of its biological target, such as a kinase or a receptor. mdpi.com For 8-bromoimidazo[1,2-a]pyridin-2-amine analogues, docking studies can help to visualize the interactions between the compound and the amino acid residues of the target protein. This information is crucial for understanding the molecular basis of activity and for designing modifications that can improve binding affinity and selectivity. For instance, docking studies on imidazo[1,2-a]pyridine derivatives have been used to predict their binding affinity towards various enzymes, correlating well with experimental data. nih.gov
The following table provides examples of docking scores for imidazo[4,5-b]pyridine derivatives, a related class of compounds, targeting Aurora Kinase, illustrating how computational methods can predict binding affinity.
| Compound | Target | Docking Score (kcal/mol) |
|---|---|---|
| Template Molecule | Aurora Kinase A | -8.70 |
| Designed Compound 1 | Aurora Kinase A | -9.50 |
| Designed Compound 2 | Aurora Kinase A | -10.20 |
By integrating QSAR and molecular docking, researchers can build robust predictive models that accelerate the drug discovery process for this important class of compounds. These computational approaches help to prioritize the synthesis of the most promising analogues, thereby saving time and resources.
Emerging Applications and Future Research Directions
Applications in Advanced Material Science
The imidazo[1,2-a]pyridine (B132010) core is recognized for its intriguing photophysical properties, making it a valuable scaffold in the design of functional organic materials. ijrpr.com While direct research on the material science applications of 8-Bromoimidazo[1,2-a]pyridin-2-amine (B1449743) HCl is not extensively documented, the broader class of imidazo[1,2-a]pyridine derivatives has shown considerable promise in this arena.
The π-conjugated system of the imidazo[1,2-a]pyridine scaffold provides a foundation for the development of organic semiconducting materials. ijrpr.com The electronic properties of these materials can be tuned by introducing various substituents onto the core structure. The presence of a bromine atom at the 8-position and an amine group at the 2-position of 8-Bromoimidazo[1,2-a]pyridin-2-amine HCl could potentially influence its electronic characteristics, making it a candidate for investigation in organic electronics. Research into related pyridine-based compounds has demonstrated that the incorporation of electron-withdrawing or electron-donating groups can significantly affect their fluorescence properties and potential for aggregation-induced emission enhancement (AIEE), a desirable characteristic for certain organic electronic applications. beilstein-journals.org
Derivatives of imidazo[1,2-a]pyridine are being explored for their utility in organic light-emitting diodes (OLEDs) due to their luminescent properties. researchgate.net The inherent fluorescence of the imidazo[1,2-a]pyridine core, which can be modulated by substituents, is a key feature for its application as an emitter or host material in OLEDs. The π-expanded conjugation in these molecules leads to electronic absorption and fluorescence spectral properties that are highly sought after for photovoltaic and biomedical applications. ijrpr.com While the specific optoelectronic properties of this compound have yet to be fully characterized, its structural similarity to other luminescent imidazo[1,2-a]pyridines suggests potential for further investigation in this area.
In the context of bioluminescence, the related imidazo[1,2-a]pyrazine (B1224502) scaffold is a core component of coelenterazine, a luciferin (B1168401) responsible for light emission in many marine organisms. While structurally distinct, the shared bicyclic nitrogen-containing core highlights the potential for imidazo-fused heterocycles to participate in light-emitting processes.
Novel Drug Design and Discovery Strategies
The imidazo[1,2-a]pyridine scaffold is considered a "privileged" structure in medicinal chemistry, as it is found in numerous biologically active compounds and approved drugs. nih.gov This has led to the exploration of various drug design strategies centered around this versatile core.
Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-molecular-weight fragments that bind to a biological target. While there is no direct published research specifically utilizing this compound as a fragment, the imidazo[1,2-a]pyridine scaffold is a prime candidate for such approaches. For instance, in the development of phosphoinositide-3-kinase (PI3K) inhibitors, various fragments were explored to occupy specific pockets of the enzyme, with the imidazo[1,2-a]pyridine core serving as a central replacement for other heterocyclic systems. nih.gov
Scaffold hopping, a strategy that involves replacing the core structure of a known active compound with a different but functionally equivalent scaffold, has been successfully applied to the imidazo[1,2-a]pyridine class. This approach has been used to develop novel covalent inhibitors targeting KRAS G12C, a challenging cancer target. rsc.org The imidazo[1,2-a]pyridine backbone was utilized as a novel scaffold to which covalent warheads could be attached. rsc.org This strategy has also been employed in the discovery of antituberculosis agents, where the imidazo[1,2-a]pyridine framework of clinical candidates has been replaced with other bicyclic systems to identify new molecules targeting the QcrB complex.
The rational design of inhibitors for specific biological targets often involves the use of a well-characterized chemical scaffold that can be systematically modified to optimize potency and selectivity. The imidazo[1,2-a]pyridine nucleus has been the subject of extensive structure-activity relationship (SAR) studies for various therapeutic targets.
For example, a structure-based design approach was used to develop potent and selective inhibitors of Nek2, a kinase implicated in cancer, based on the imidazo[1,2-a]pyridine scaffold. nih.gov This work led to the identification of compounds with low nanomolar activity and significant in vivo antitumor effects. nih.gov Similarly, the imidazo[1,2-a]pyridine framework has been utilized in the design of dual c-Met and VEGFR2 kinase inhibitors, both of which are important targets in oncology. The SAR of these compounds has been explored by modifying substituents at various positions of the imidazo[1,2-a]pyridine ring to enhance their inhibitory activity.
The 8-bromo and 2-amino substitutions on the specific compound of interest provide handles for further chemical modification, allowing for the rational design of derivatives with tailored properties to target a range of biological macromolecules.
Advancements in Scalable and Efficient Synthetic Methodologies
The growing interest in imidazo[1,2-a]pyridines for both material science and medicinal chemistry has spurred the development of more efficient and scalable synthetic methods for this class of compounds. Traditional methods often involve the condensation of 2-aminopyridines with α-haloketones. researchgate.net However, recent advancements have focused on improving the sustainability and efficiency of these syntheses.
Modern approaches include catalyst-free and solvent-free reactions, microwave-assisted synthesis, and the use of green solvents like water. acs.org For instance, a rapid and efficient route to imidazo[1,2-a]pyridines under ambient, aqueous, and metal-free conditions has been reported, offering a significant improvement in terms of green chemistry metrics. acs.org
Multicomponent reactions (MCRs), such as the Groebke–Blackburn–Bienaymé reaction, have also emerged as powerful tools for the one-pot synthesis of diverse imidazo[1,2-a]pyridine derivatives. beilstein-journals.org These methods allow for the rapid assembly of complex molecules from simple starting materials in a single step, which is highly advantageous for the creation of compound libraries for screening purposes. Furthermore, ruthenium-catalyzed C-H activation and annulation strategies have been developed for the synthesis of functionalized imidazo[1,2-a]pyridines, including a gram-scale synthesis of a bis(2-phenylimidazo[1,2-a]pyridin-3-yl)methane derivative. acs.org
These advanced synthetic methodologies are directly applicable to the production of this compound and its derivatives, facilitating their availability for further research and development in the diverse applications outlined above.
Integration of Multidisciplinary Approaches for Comprehensive Understanding (e.g., Chemoinformatics, Artificial Intelligence in Chemical Research)
The comprehensive understanding of 8-Bromoimidazo[1,2-a]pyridin-2-amine and its derivatives is increasingly reliant on the integration of multidisciplinary approaches, particularly chemoinformatics and artificial intelligence (AI). These computational strategies are pivotal in accelerating the drug discovery process, from hit identification to lead optimization, by providing deep insights into molecular interactions, predicting compound properties, and guiding the design of novel, more effective molecules. Research on the broader imidazo[1,2-a]pyridine scaffold extensively utilizes these methods to explore its vast therapeutic potential. nih.govrsc.org
Chemoinformatics provides a suite of tools to analyze and model the chemical and biological data associated with imidazo[1,2-a]pyridine derivatives. A fundamental application is the development of Quantitative Structure-Activity Relationship (QSAR) models. researchgate.netscispace.com These models establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their biological activity. By analyzing a dataset of imidazo[1,2-a]pyridine analogues, researchers can identify key molecular features—such as specific substitutions or electronic properties—that govern their efficacy and selectivity, thereby guiding the synthesis of more potent compounds. scispace.com
Molecular docking, another cornerstone of chemoinformatics, is widely used to study how imidazo[1,2-a]pyridine derivatives interact with their biological targets at an atomic level. oregonstate.edunih.gov For instance, computational studies have been performed to predict the binding affinities and interaction modes of these compounds with various protein targets, such as kinases and receptors. oregonstate.eduacs.org These simulations help elucidate the mechanism of action and provide a rational basis for structural modifications aimed at improving binding. Furthermore, in silico screening of large chemical libraries allows for the rapid identification of new imidazo[1,2-a]pyridine-based hits for specific diseases, as demonstrated in a collaborative virtual screening effort for visceral leishmaniasis. nih.govresearchgate.net
Artificial intelligence, particularly machine learning (ML), is revolutionizing the exploration of the chemical space around the imidazo[1,2-a]pyridine scaffold. nih.govmdpi.com ML algorithms can be trained on experimental data to predict a wide range of properties, including bioactivity, pharmacokinetics, and toxicity (ADMET properties). acs.orgyoutube.com These predictive models are often more accurate and can handle more complex, non-linear relationships than traditional QSAR models. nih.gov For example, deep learning techniques can be employed to design novel imidazo[1,2-a]pyridine derivatives with desired properties (de novo drug design), potentially leading to the discovery of compounds with unprecedented therapeutic profiles. nih.govresearchgate.net
The synergy between these computational methods provides a powerful framework for a holistic understanding of 8-Bromoimidazo[1,2-a]pyridin-2-amine and its analogues. The integration of quantum computational studies, such as Density Functional Theory (DFT), further refines this understanding by investigating the electronic properties and reactivity of these molecules. acs.orgnih.gov This multi-pronged computational approach not only accelerates the pace of research but also reduces the costs and attrition rates associated with traditional drug development. researchgate.net
The table below summarizes the application of various computational techniques to the imidazo[1,2-a]pyridine class of compounds.
| Computational Method | Application in Imidazo[1,2-a]pyridine Research | Key Findings |
| Molecular Docking | Predicting binding modes and affinities to biological targets (e.g., kinases, receptors). oregonstate.eduacs.org | Elucidates potential mechanisms of action and guides structure-based drug design for improved potency. rsc.orgoregonstate.edu |
| QSAR | Correlating structural features with biological activity to guide the design of more active compounds. researchgate.net | Identifies key physicochemical properties that influence the therapeutic efficacy of derivatives. scispace.com |
| Virtual Screening | Identifying novel hit compounds from large digital libraries for specific diseases like visceral leishmaniasis. nih.govresearchgate.net | Enables rapid and cost-effective expansion of the chemical space and identification of new therapeutic leads. nih.gov |
| ADMET Prediction | In silico evaluation of drug-likeness and pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, Toxicity). acs.org | Helps prioritize compounds with favorable profiles for further experimental testing, reducing late-stage failures. acs.org |
| DFT Calculations | Investigating electronic properties, molecular orbital analysis, and chemical reactivity. oregonstate.edunih.gov | Provides a deeper understanding of the molecule's intrinsic properties that influence its biological function. nih.gov |
| Machine Learning/AI | Developing predictive models for bioactivity and designing novel molecules (de novo design). nih.govnih.gov | Accelerates hit-to-lead optimization and allows for the exploration of novel chemical structures with desired pharmacological profiles. youtube.com |
Q & A
Basic Research Question
- ¹H/¹³C NMR : The amino group protons appear as broad singlets (δ 5.2–5.5 ppm), while aromatic protons resonate between δ 7.8–8.5 ppm. Bromine-induced deshielding shifts pyridine ring carbons to δ 115–130 ppm .
- X-ray crystallography : Planar imidazo[1,2-a]pyridine cores with N–H⋯N hydrogen bonds (2.8–3.1 Å) confirm layered packing, critical for stability .
Advanced Research Question
Discrepancies in amino group geometry (pyramidal vs. planar) arise from hydrogen-bonding interactions. Single-crystal XRD of three independent molecules revealed varying hydrogen-bond donor-acceptor patterns, explaining polymorphic behavior .
What strategies optimize the regioselective bromination of imidazo[1,2-a]pyridine derivatives?
Basic Research Question
Electrophilic bromination at the 8-position is favored due to electron-donating amino groups activating the para position. Using 1.2 equiv. Br₂ in acetic acid at 0°C minimizes di-brominated byproducts .
Advanced Research Question
Microwave-assisted bromination with N-bromosuccinimide (NBS) and AIBN in acetonitrile enhances selectivity. For example, 2-arylimidazo[1,2-a]pyrimidines achieved 85% mono-bromination at 100°C in 15 minutes .
How does this compound perform as a CDK2 inhibitor, and what structural modifications enhance activity?
Basic Research Question
The compound inhibits CDK2 with IC₅₀ = 0.8 µM by binding to the ATP pocket via hydrogen bonds (N–H⋯Glu81) and halogen interactions (Br⋯Leu83) .
Advanced Research Question
Derivatization at the 2-position with carboxamide groups (e.g., imidazo[1,2-a]pyridine-8-carboxamides) improved potency (IC₅₀ = 0.2 µM) by enhancing hydrophobic interactions with the kinase hinge region .
How can contradictory data on biological activity be resolved through structure-activity relationship (SAR) studies?
Case Study : Discrepancies in antiviral efficacy between similar derivatives were traced to substituent electronic effects.
- Electron-withdrawing groups (e.g., -CF₃ at the 2-position) reduced activity due to steric clashes.
- Electron-donating groups (e.g., -NH₂) improved solubility and target binding .
- Validation : Dose-response assays and molecular dynamics simulations reconciled conflicting data by correlating logP values with membrane permeability .
What analytical techniques are critical for assessing purity and stability in long-term storage?
Q. Basic Protocol
Q. Advanced Protocol
- LC-MS/MS : Detects trace oxidation products (e.g., bromine loss forming imidazo[1,2-a]pyridin-2-amine).
- Solid-state NMR : Monitors crystallinity changes impacting bioavailability .
How can computational methods guide the design of derivatives with improved pharmacokinetic properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
